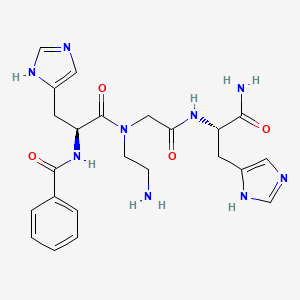
5,5'-Bis(azidomethyl)-3,3'-bi-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Bis(azidomethyl)-3,3’-bi-1,2,4-oxadiazole is a compound known for its energetic properties It is characterized by the presence of azidomethyl groups attached to a bi-1,2,4-oxadiazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(azidomethyl)-3,3’-bi-1,2,4-oxadiazole typically involves the following steps :
Starting Material: The process begins with 3,4-diaminofurazan (DAF).
Chloroacetylation: DAF is treated with chloroacetyl chloride in dimethylformamide (DMF) at 0°C to form 5,5-bis(chloromethyl)-3,3’-bi-1,2,4-oxadiazole.
Azidation: The chloromethyl derivative is then reacted with sodium azide to yield 5,5’-Bis(azidomethyl)-3,3’-bi-1,2,4-oxadiazole.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring safety protocols due to the energetic nature of the compound, and implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Bis(azidomethyl)-3,3’-bi-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions.
Thermal Decomposition: The compound can decompose under heat, releasing nitrogen gas and forming other nitrogen-rich compounds.
Common Reagents and Conditions
Sodium Azide: Used in the azidation step.
Chloroacetyl Chloride: Used in the chloroacetylation step.
Dimethylformamide (DMF): Solvent used in the synthesis.
Major Products
Nitrogen Gas: Released during thermal decomposition.
Various Nitrogen-Rich Compounds: Formed during decomposition and other reactions.
Applications De Recherche Scientifique
5,5’-Bis(azidomethyl)-3,3’-bi-1,2,4-oxadiazole has several scientific research applications :
Energetic Materials: Due to its high nitrogen content and energetic properties, it is studied for use in explosives and propellants.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Chemical Synthesis: It can be used as a precursor for synthesizing other nitrogen-rich compounds.
Mécanisme D'action
The mechanism of action of 5,5’-Bis(azidomethyl)-3,3’-bi-1,2,4-oxadiazole primarily involves its decomposition under specific conditions . The azido groups decompose to release nitrogen gas, which contributes to the compound’s energetic properties. The molecular targets and pathways involved in its decomposition include the breaking of nitrogen-nitrogen bonds and the formation of stable nitrogen molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-Bis(azidomethyl)-3,3’-bi-1,2,5-oxadiazole: Similar in structure but with a different oxadiazole ring.
5,5’-Bis(nitratomethyl)-3,3’-bi-1,2,4-oxadiazole: Contains nitratomethyl groups instead of azidomethyl groups.
Propriétés
Numéro CAS |
351994-92-8 |
|---|---|
Formule moléculaire |
C6H4N10O2 |
Poids moléculaire |
248.16 g/mol |
Nom IUPAC |
5-(azidomethyl)-3-[5-(azidomethyl)-1,2,4-oxadiazol-3-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C6H4N10O2/c7-15-9-1-3-11-5(13-17-3)6-12-4(18-14-6)2-10-16-8/h1-2H2 |
Clé InChI |
RJTCUYVZKNVVKR-UHFFFAOYSA-N |
SMILES canonique |
C(C1=NC(=NO1)C2=NOC(=N2)CN=[N+]=[N-])N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-Pyrazino[2,1-B][1,3]thiazepine](/img/structure/B14256249.png)
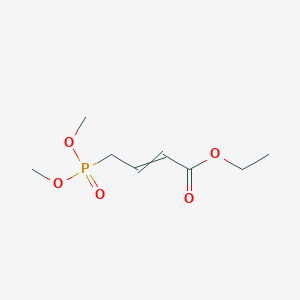
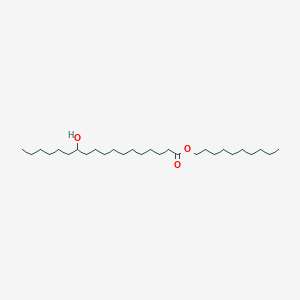
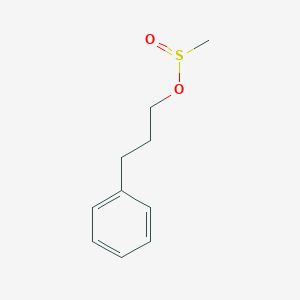
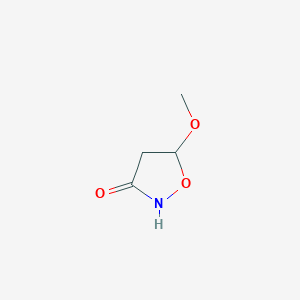
![Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)-](/img/structure/B14256268.png)
![Benzene, 1,1'-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis-](/img/structure/B14256276.png)
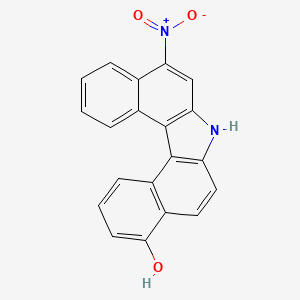
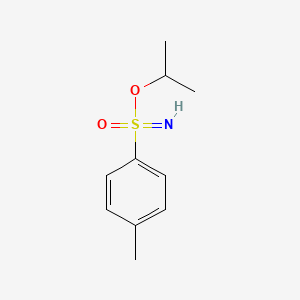
![1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B14256295.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide](/img/structure/B14256300.png)
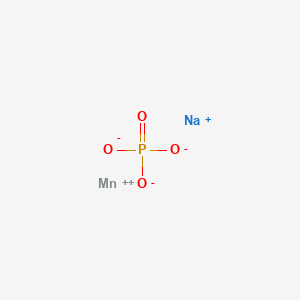
![4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid](/img/structure/B14256333.png)
